N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of arylamine compounds with acyl chlorides . The synthesized compounds are usually characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The structure exhibits intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions between nucleophilic centers on the arylamine and the electrophilic centers on the acyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by spectroscopic methods and single crystal X-ray diffraction .Applications De Recherche Scientifique
Rational Design and Synthesis
- A study by Singh et al. (2009) discussed the synthesis of densely functionalized derivatives of this compound. They used a synthetic protocol involving specification and transamidation of ester-functionalized pyrazoles, which allowed for diversifying steps to optimize inhibition of protein kinases (Singh, Tomar, Das, & Singh, 2009).
Antiobesity Activity
- Srivastava et al. (2007) synthesized analogues of diaryl dihydropyrazole-3-carboxamides, including compounds related to the query chemical. These showed significant body weight reduction in animal models, attributed to CB1 antagonistic activity (Srivastava et al., 2007).
Cannabinoid-1 Receptor Inverse Agonism
- Yan et al. (2010) discovered a compound structurally similar to the query chemical as a novel cannabinoid-1 receptor (CB1R) inverse agonist for treating obesity. This compound showed promising properties in reducing body weight and food intake in a diet-induced obese rat model (Yan et al., 2010).
Structural Characterization
- Lv, Ding, and Zhao (2013) synthesized and characterized novel pyrazole carboxamide derivatives, including structures similar to the query compound. They used X-ray crystal analysis for structural confirmation (Lv, Ding, & Zhao, 2013).
Structure-Activity Relationships
- Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Cytotoxic Evaluation
- Ahsan et al. (2018) evaluated the cytotoxicity of a series of pyrazole-1-carboxamide analogues against breast cancer cell lines. They found promising cytotoxicity in certain derivatives, suggesting potential in cancer therapy (Ahsan et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSOSXQUPMCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349917 | |
Record name | ST041103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
CAS RN |
5772-84-9 | |
Record name | ST041103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.